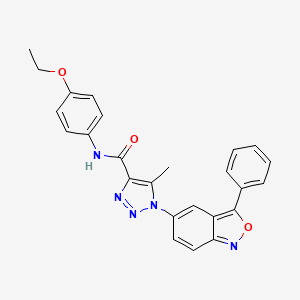![molecular formula C18H26F3N3O3 B11461386 3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11461386.png)
3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is a complex organic compound characterized by its unique structure, which includes cyclohexyl and cyclopentyl rings, an imidazolidinone core, and a trifluoromethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Cyclohexyl and Cyclopentyl Ring Attachment: These rings can be introduced through alkylation reactions using appropriate alkyl halides or through cyclization reactions.
Final Coupling: The final step involves coupling the imidazolidinone intermediate with a propanamide derivative under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the imidazolidinone core may facilitate interactions with active sites. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-methylimidazolidin-4-yl]propanamide: Similar structure but lacks the trifluoromethyl group.
3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(chloromethyl)imidazolidin-4-yl]propanamide: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C18H26F3N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C18H26F3N3O3/c19-18(20,21)17(22-14(25)11-10-12-6-2-1-3-7-12)15(26)24(16(27)23-17)13-8-4-5-9-13/h12-13H,1-11H2,(H,22,25)(H,23,27) |
InChI Key |
LOYDEIFXOUVQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2(C(=O)N(C(=O)N2)C3CCCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11461313.png)
![2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11461316.png)
![Methyl [1-(4-chlorophenyl)cyclopentyl]carbamate](/img/structure/B11461327.png)
![N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11461332.png)
![2-{3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-(quinolin-2-yl)-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11461340.png)
![3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol](/img/structure/B11461348.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11461356.png)

![6-methyl-12-(trifluoromethyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B11461364.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11461375.png)
![2-(2-{[(4-Ethoxy-3-methoxyphenyl)methyl]amino}ethoxy)ethanol](/img/structure/B11461376.png)
![2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11461379.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11461383.png)
![methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11461385.png)
